molecular formula C15H21N3O2 B4974143 N-(4-isopropylphenyl)-2-(3-oxo-2-piperazinyl)acetamide

N-(4-isopropylphenyl)-2-(3-oxo-2-piperazinyl)acetamide

Cat. No. B4974143
M. Wt: 275.35 g/mol
InChI Key: RZLSTESCQVOCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-(3-oxo-2-piperazinyl)acetamide, commonly known as IPPA, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of IPPA is not fully understood, but it is believed to act via the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, IPPA can reduce inflammation and pain.
Biochemical and Physiological Effects:
IPPA has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been reported to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of IPPA.

Advantages and Limitations for Lab Experiments

One of the main advantages of IPPA is its potential as a therapeutic agent for various diseases. However, there are limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on IPPA, including:
1. Further investigation of its mechanism of action and potential side effects.
2. Development of novel derivatives with improved pharmacological properties.
3. Exploration of its potential as a therapeutic agent for various diseases.
4. Investigation of its potential as a diagnostic tool for certain diseases.
Conclusion:
IPPA is a compound that has gained significant attention in recent years due to its potential applications in scientific research. It exhibits various biochemical and physiological effects and has potential as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and potential side effects, and to explore its potential as a diagnostic tool for certain diseases.

Synthesis Methods

IPPA can be synthesized using a variety of methods, including reaction between 4-isopropylaniline and 2-(3-oxo-2-piperazinyl)acetic acid, or via the reaction between 4-isopropylaniline and N-(2-chloroacetyl)piperazine. The yield of the synthesis method varies depending on the reaction conditions used.

Scientific Research Applications

IPPA has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been reported to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-(3-oxopiperazin-2-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-10(2)11-3-5-12(6-4-11)18-14(19)9-13-15(20)17-8-7-16-13/h3-6,10,13,16H,7-9H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLSTESCQVOCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxopiperazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide

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